1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one
Description
Historical Development of Pyrrolidine-Based Pharmacological Agents
Pyrrolidine derivatives have occupied a central role in drug discovery since the mid-20th century, with their synthetic versatility and stereochemical richness enabling diverse therapeutic applications. Early breakthroughs included the identification of the pyrrolidine-containing alkaloid nicotine as a nicotinic acetylcholine receptor agonist, which spurred interest in nitrogen heterocycles for neurological targets. The 1970s saw the development of procyclidine, an anticholinergic agent featuring a pyrrolidine ring, which demonstrated efficacy in Parkinson’s disease management by modulating dopaminergic pathways.
A pivotal advancement emerged with the racetam family (e.g., piracetam), where the pyrrolidone core enhanced cognitive function through glutamatergic and cholinergic mechanisms. Structural analyses revealed that the non-planar "pseudorotation" of the pyrrolidine ring allowed optimal spatial positioning of substituents for target engagement. Modern applications exploit this scaffold in kinase inhibitors (e.g., crizotinib derivatives) and antiviral agents, where the ring’s conformational flexibility accommodates binding pocket variations.
Table 1: Evolution of Key Pyrrolidine-Containing Therapeutics
| Compound | Therapeutic Class | Target | Year Introduced |
|---|---|---|---|
| Procyclidine | Anticholinergic | Muscarinic receptors | 1953 |
| Piracetam | Nootropic | AMPA glutamate receptors | 1971 |
| Crizotinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase | 2011 |
Evolution of Phenylthio-Substituted Heterocycles in Medicinal Chemistry
The incorporation of sulfur atoms via phenylthioether groups has emerged as a strategic modification to enhance drug-receptor interactions. Early work on phenothiazines (e.g., chlorpromazine) demonstrated that sulfur-containing heterocycles could stabilize charge-transfer complexes with dopamine receptors, enabling antipsychotic activity. Subsequent studies revealed that the thioether’s polarizability and moderate lipophilicity improved blood-brain barrier penetration relative to oxygen analogs.
In antidiabetic research, phenylthio-substituted triazoles exhibited potent α-glucosidase inhibition (IC~50~ = 13.0 μM) through dual hydrogen bonding and π-π interactions with catalytic residues. Similarly, imidazole-thioether hybrids demonstrated 8-fold greater activity than acarbose by exploiting sulfur’s electronegativity to anchor inhibitors in enzyme active sites. These findings underscore the phenylthio group’s role in optimizing pharmacokinetic and pharmacodynamic properties.
Position of 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one Within Contemporary Research
This compound’s structure merges the stereoelectronic advantages of pyrrolidine with the electronic tunability of phenylthioethers. The 3-phenyl substituent on the pyrrolidine ring introduces axial chirality, potentially enabling enantioselective interactions with biological targets—a feature critical in kinase inhibitor design. The ketone linker at position 1 allows further functionalization via Schiff base formation or reduction to secondary alcohols, routes exploited in prodrug development.
Comparative analysis with structurally related agents suggests potential applications:
- Antimicrobial activity : Spiro-pyrrolidine-thioethers inhibited Vibrio cholerae growth (15.1 mm zone inhibition at 50 μg/ml) by disrupting glucosamine-6-phosphate synthase.
- CNS modulation : N-benzylated pyrrolidines enhanced cognitive function in murine models through σ-1 receptor agonism.
- Anticancer potential : CXCR4 antagonists bearing (S)-pyrrolidine moieties suppressed metastasis via chemokine receptor blockade (IC~50~ = 79 nM).
Theoretical Framework and Research Significance
The compound’s pharmacological potential can be modeled through dual pharmacophore theory:
- Pyrrolidine pharmacophore : The saturated ring’s chair conformation positions the 3-phenyl group for hydrophobic interactions, while the tertiary nitrogen serves as a hydrogen bond acceptor.
- Phenylthio pharmacophore : Sulfur’s 3p orbitals facilitate charge-transfer interactions with aromatic residues (e.g., Phe300 in α-glucosidase), while the phenyl ring engages in van der Waals contacts.
Quantum mechanical calculations on analogous systems predict that the thioether’s C–S–C bond angle (~100°) creates a bent geometry ideal for chelating metal ions in catalytic sites. Molecular dynamics simulations further suggest that the propan-1-one spacer enables conformational adaptability, allowing the molecule to adopt bioactive poses despite steric bulk.
Current Research Gaps and Objectives
Despite structural promise, critical unknowns persist:
- Synthetic accessibility : Optimal routes for introducing the 3-phenyl group without racemization remain unexplored. Industrial pyrrolidine synthesis via 1,4-butanediol amination may require modification to accommodate bulky substituents.
- Target identification : While docking studies predict affinity for aminopeptidases and GPCRs, empirical validation is lacking.
- Stereochemical impact : The compound’s axial chirality could yield enantiomers with divergent activities, as seen in CXCR4 antagonists where (S)-isomers showed 30-fold greater potency.
Table 2: Priority Research Questions
| Category | Key Questions |
|---|---|
| Synthesis | Can asymmetric catalysis achieve >90% ee for the 3-phenylpyrrolidine moiety? |
| Biological Screening | Does the phenylthio group confer ROS-scavenging activity via sulfur redox? |
| Computational Modeling | How does pseudorotation affect binding to allosteric kinase pockets? |
This compound represents a test case for integrating saturated nitrogen heterocycles with sulfur-based bioisosteres—a strategy poised to address challenges in drug resistance and selectivity. Future work must bridge synthetic organic chemistry with systems pharmacology to unlock its full potential.
Properties
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-19(12-14-22-18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGMLXZLKYEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.
Attachment of Phenylthio Group: The phenylthio group can be attached through a thiolation reaction using a thiol reagent.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following table highlights key structural differences and similarities between 1-(3-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one and related compounds:
Key Observations:
- Pyrrolidine vs. Piperidine Rings : The pyrrolidine group in the target compound (5-membered ring) may confer different steric and electronic effects compared to piperidine (6-membered ring) derivatives. Piperidine analogs, such as 3-(piperidin-1-yl)-1-phenylpropan-1-one, are associated with analgesic properties, suggesting that ring size influences target binding .
- Phenylthio Group: The presence of a phenylthio moiety at position 3 is critical for COX-2 inhibition, as seen in compound 4a (selectivity index >200) .
- Hybrid Structures : Compounds combining phenylthio groups with heterocycles (e.g., indole in or furan in ) show diverse bioactivities, suggesting the target compound’s versatility in drug design.
Pharmacological Activity Comparison
COX-2 Inhibition
- 4a and 4g (3,4-dimethoxyphenyl derivative) exhibit high COX-2 selectivity due to the methylsulfonylphenyl group at position 1, which mimics the sulfonamide pharmacophore in celecoxib . The target compound’s 3-phenylpyrrolidinyl group may alter selectivity by introducing bulkier substituents.
- Lack of Sulfonyl Groups : Unlike 4a , the target compound lacks a sulfonyl group, which may reduce COX-2 affinity but improve metabolic stability.
Cytotoxicity
- Derivatives like 4h (with morpholinoethoxy side chains) show reduced cytotoxicity on normal cells compared to tamoxifen, highlighting the importance of hydrophilic side chains for selectivity . The target compound’s pyrrolidine ring, being more rigid than morpholino groups, may modulate cell penetration and target engagement.
Antimicrobial Activity
- Furan-containing analogs (e.g., 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one) demonstrate moderate activity against S. aureus, suggesting that electron-rich heterocycles enhance antimicrobial effects . The phenylthio group in the target compound could similarly contribute to membrane disruption.
Biological Activity
1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one, also known by its CAS number 1209566-25-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 311.4 g/mol. The compound features a pyrrolidine ring and a phenylthio group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 1209566-25-5 |
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown higher cytotoxicity on MCF-7 breast cancer cells compared to standard treatments like Tamoxifen . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells using the MTT assay. Results indicated that certain modifications in the chemical structure led to enhanced cytotoxicity, suggesting that similar modifications could be explored for this compound .
Antioxidant Activity
Compounds similar to this compound have also demonstrated antioxidant properties. This activity is vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Some studies suggest that derivatives of phenylpyrrolidine compounds may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier and interact with neurotransmitter systems is critical for these effects.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Antioxidant Activity : Reducing oxidative stress in cells.
- Neurotransmitter Modulation : Potentially affecting neurotransmitter levels in the brain.
Q & A
Q. What experimental strategies are recommended for synthesizing 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one?
A plausible synthetic route involves adapting methodologies from structurally related pyrrolidine derivatives. For example, coupling reactions between a pyrrolidine precursor and a thioether-containing propanone moiety could be explored. Key steps may include:
- Nucleophilic substitution : Reacting a pyrrolidine derivative with a halogenated propanone intermediate under reflux conditions in an aprotic solvent (e.g., toluene or THF) with a base like triethylamine to facilitate deprotonation .
- Thiol-ene coupling : Introducing the phenylthio group via radical-mediated or metal-catalyzed thiol-ene reactions, ensuring regioselectivity by optimizing reaction temperature and catalyst loading.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by crystallization for structural validation .
Q. How can the crystal structure of this compound be characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in a solvent system like ethanol/dichloromethane to obtain high-quality single crystals.
- Data collection : Using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Software packages like SHELX or OLEX2 to refine the structure, ensuring R-factors < 0.05 for high confidence .
Q. What safety protocols are critical when handling this compound?
Safety data for structurally similar pyrrolidine derivatives highlight the following precautions:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact, as pyrrolidine derivatives can cause irritation .
- Spill management : Contain leaks mechanically (e.g., absorbent pads) and dispose of waste in sealed containers. Avoid inhalation of dust by working in a fume hood .
- Storage : Store in a cool, dry place away from oxidizing agents, with containers tightly sealed to prevent moisture ingress .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Yield optimization requires systematic parameter screening:
- Catalyst screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or organocatalysts to enhance reaction efficiency. For example, AlCl₃ in Friedel-Crafts acylations can improve electrophilic substitution rates .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.
- Kinetic studies : Use in-situ monitoring (e.g., NMR or HPLC) to identify rate-limiting steps and adjust reaction time/temperature .
Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?
Contradictions between spectroscopic datasets necessitate cross-validation:
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula accuracy (e.g., resolving isotopic patterns).
- 2D NMR techniques : Use HSQC, HMBC, and COSY to assign proton-carbon correlations and distinguish between structural isomers.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .
Q. What mechanistic insights are relevant for reactions involving this compound?
The phenylthio group’s electron-withdrawing nature and pyrrolidine’s conformational flexibility influence reactivity:
- Thiophilic interactions : The sulfur atom may act as a nucleophile or participate in redox reactions, depending on the reaction milieu.
- Steric effects : The 3-phenylpyrrolidine moiety’s puckered conformation could hinder access to reactive sites, requiring steric mapping via molecular modeling (e.g., DFT or MD simulations) .
- Kinetic isotope effects (KIE) : Deuterium labeling at critical positions (e.g., α-hydrogens) to probe rate-determining steps in degradation or catalysis .
Q. How can environmental hazards associated with this compound be assessed?
Follow OECD guidelines for ecotoxicological profiling:
- Aquatic toxicity : Perform Daphnia magna or Danio rerio assays to determine LC₅₀ values.
- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown in aqueous systems.
- QSAR modeling : Predict persistence, bioaccumulation, and toxicity using computational tools like EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
